molecular formula C8H6FNaO4S B13222121 Sodium 2-fluoro-5-(methoxycarbonyl)benzene-1-sulfinate

Sodium 2-fluoro-5-(methoxycarbonyl)benzene-1-sulfinate

Cat. No.: B13222121
M. Wt: 240.19 g/mol
InChI Key: GAQKOLUSASNIIY-UHFFFAOYSA-M
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Description

Sodium 2-fluoro-5-(methoxycarbonyl)benzene-1-sulfinate is a chemical compound with the molecular formula C8H6FNaO4S. It is primarily used in research and industrial applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-fluoro-5-(methoxycarbonyl)benzene-1-sulfinate typically involves the sulfonation of 2-fluoro-5-(methoxycarbonyl)benzene. This process can be carried out using various sulfonating agents under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where the reaction conditions such as temperature, pressure, and concentration of reagents are meticulously controlled to optimize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to yield various reduced forms.

    Substitution: It is also known to participate in substitution reactions, where the sulfonate group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.

    Substitution Reactions: These reactions often require catalysts such as palladium or nickel and can be carried out under mild to moderate temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

Sodium 2-fluoro-5-(methoxycarbonyl)benzene-1-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound is utilized in biochemical assays and as a probe in various biological studies.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is employed in the manufacture of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which Sodium 2-fluoro-5-(methoxycarbonyl)benzene-1-sulfinate exerts its effects involves its ability to participate in various chemical reactions. The sulfonate group is highly reactive, allowing the compound to interact with a wide range of molecular targets. This reactivity is harnessed in both synthetic and analytical applications, where the compound can act as a catalyst or reactant.

Comparison with Similar Compounds

  • Sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate
  • Sodium 2-fluoro-4-(methoxycarbonyl)benzene-1-sulfinate
  • Sodium 2-fluoro-3-(methoxycarbonyl)benzene-1-sulfinate

Uniqueness: Sodium 2-fluoro-5-(methoxycarbonyl)benzene-1-sulfinate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. This makes it particularly valuable in reactions where precise control over reactivity and selectivity is required.

Properties

Molecular Formula

C8H6FNaO4S

Molecular Weight

240.19 g/mol

IUPAC Name

sodium;2-fluoro-5-methoxycarbonylbenzenesulfinate

InChI

InChI=1S/C8H7FO4S.Na/c1-13-8(10)5-2-3-6(9)7(4-5)14(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1

InChI Key

GAQKOLUSASNIIY-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)S(=O)[O-].[Na+]

Origin of Product

United States

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